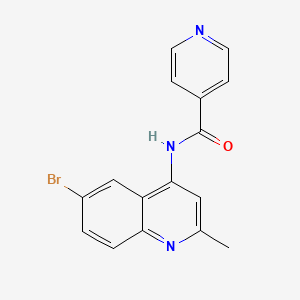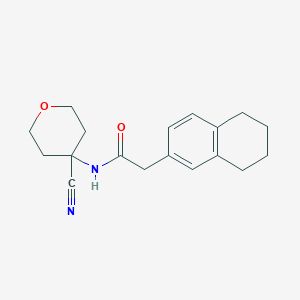
N-(4-Cyanooxan-4-YL)-2-(5,6,7,8-tetrahydronaphthalen-2-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanooxan-4-YL)-2-(5,6,7,8-tetrahydronaphthalen-2-YL)acetamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
The research into compounds structurally related to N-(4-Cyanooxan-4-YL)-2-(5,6,7,8-tetrahydronaphthalen-2-YL)acetamide often focuses on understanding their molecular interactions, stability, and reactivity. For example, studies on compounds with similar structures have detailed the significance of hydrogen bonding, stacking, and halogen bonding in stabilizing molecular structures. These interactions are crucial for the design of molecules with specific properties and functions, impacting areas such as drug design, material science, and chemical synthesis. A notable study demonstrated the stabilizing interactions in a related compound, emphasizing the role of N-H···O and C-H···O contacts, alongside weak C-H···π and Se···N interactions, in crystal packing (Gouda et al., 2022).
Synthesis and Chemical Reactivity
The synthesis of complex naphthalene derivatives, including those structurally related to the compound of interest, has been explored extensively. These studies contribute to the development of new synthetic methodologies and provide insights into the reactivity of these compounds. Techniques such as regioselective oxidation and cyclization reactions have been employed to synthesize related naphthalene derivatives, offering pathways to create diverse chemical structures with potential applications in pharmaceuticals and materials science. For instance, a method involving regioselective oxidation followed by acidic hydrolysis has been used to produce haloindanone and halotetralone derivatives, showcasing the versatility of synthetic approaches in accessing different naphthalene frameworks (Nguyen et al., 2003).
Biological Activity and Pharmacological Potential
Research on naphthalene derivatives has also highlighted their potential in medical and pharmacological applications. Studies have discovered compounds with significant tumor inhibitory and antioxidant activities, suggesting the therapeutic potential of these molecules. The synthesis of new tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties has demonstrated promising results against liver cancer cells, underlining the importance of structural modification in enhancing biological activity. Such findings indicate the potential of naphthalene derivatives in the development of new therapeutic agents (Hamdy et al., 2013).
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c19-13-18(7-9-22-10-8-18)20-17(21)12-14-5-6-15-3-1-2-4-16(15)11-14/h5-6,11H,1-4,7-10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVLQYOQVRVSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

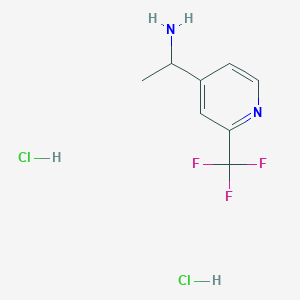
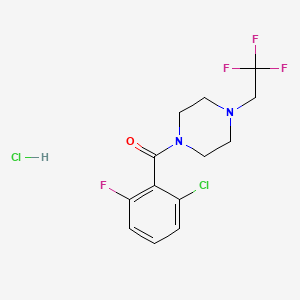

![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)
![N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531547.png)
![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/no-structure.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2531555.png)
![N-(Cyclobutylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2531556.png)

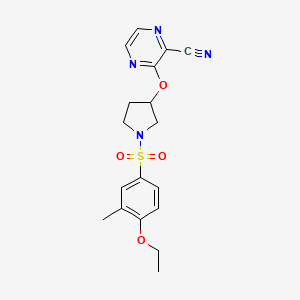
![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2531561.png)
